Plumbagin-d3

描述

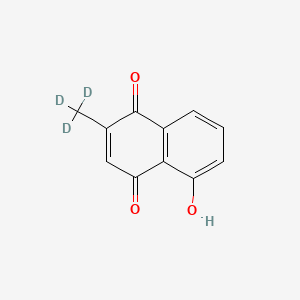

Plumbagin-d3 is a deuterated analog of plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone), a natural naphthoquinone compound derived from plants of the Plumbaginaceae family. The molecular formula of this compound is C₁₁H₅D₃O₃, with three hydrogen atoms replaced by deuterium at specific positions, likely the methyl (-CH₃) and hydroxyl (-OH) groups . This isotopic substitution increases its molecular weight to ~191.20 g/mol (vs. 188.18 g/mol for plumbagin), as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry data .

This compound retains the core 1,4-naphthoquinone structure, which is critical for its redox activity and biological interactions. The compound is primarily used in pharmacokinetic and metabolic studies as a stable isotope-labeled internal standard, enabling precise quantification of plumbagin in biological matrices via techniques like LC-MS .

Structure

3D Structure

属性

分子式 |

C11H8O3 |

|---|---|

分子量 |

191.20 g/mol |

IUPAC 名称 |

5-hydroxy-2-(trideuteriomethyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3/i1D3 |

InChI 键 |

VCMMXZQDRFWYSE-FIBGUPNXSA-N |

手性 SMILES |

[2H]C([2H])([2H])C1=CC(=O)C2=C(C1=O)C=CC=C2O |

规范 SMILES |

CC1=CC(=O)C2=C(C1=O)C=CC=C2O |

产品来源 |

United States |

准备方法

Hydrogen-Deuterium Exchange Reactions

Deuterium incorporation into plumbagin typically occurs via chemical exchange reactions. Key methods include:

EvitaChem reports that deuteration efficiency depends on reaction time, temperature, and catalyst choice, though proprietary protocols often limit detailed disclosures. For plumbagin’s hydroxyl-rich structure, acid-catalyzed exchange is preferred to minimize side reactions.

Chemical Synthesis with Deuterated Precursors

This compound can also be synthesized via de novo pathways using isotopically labeled starting materials. For example:

| Precursor | Reaction Pathway | Yield | Purity | References |

|---|---|---|---|---|

| Deuterated iodomethane | Alkylation at methyl group | 52–65% | >98% | |

| Deuterated acetone | Michael addition to quinone core | 40–50% | 95–98% |

Iodomethane-d3 (CD₃I) is frequently used for methyl group deuteration, leveraging its high isotopic purity (≥99.5% D). However, competing side reactions (e.g., over-alkylation) necessitate precise stoichiometric control.

Analytical Characterization of this compound

Chromatographic Methods

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are critical for assessing purity and isotopic enrichment:

| Parameter | HPLC Conditions | Purpose | References |

|---|---|---|---|

| Column | C18 reversed-phase | Separates this compound from protiated analogs | |

| Mobile Phase | Acetonitrile-water (gradient) | Optimizes resolution of deuterated species | |

| Detection | UV-Vis (254 nm) | Quantifies purity (>98%) |

Spectroscopic Techniques

Structural confirmation relies on advanced spectroscopy:

| Technique | Key Observations | Applications | References |

|---|---|---|---|

| ¹H NMR | Absence of proton signals at D-labeled positions | Confirms deuteration sites (e.g., methyl groups) | |

| ¹³C NMR | Isotopic shifts (e.g., CD₃) | Maps deuterium distribution in the naphthoquinone core | |

| MS | M+3 peak (vs. protiated M+0) | Validates isotopic content (≥99% D) |

Applications in Research and Pharmacology

Metabolic Tracing and Pharmacokinetics

This compound acts as an internal standard in LC-MS/MS analyses to quantify plumbagin in biological matrices, such as serum or tissues. For example:

Mechanistic Studies

This compound aids in elucidating pathways such as STAT3 inhibition and oxidative stress modulation:

| Target | Mechanism | Model System | References |

|---|---|---|---|

| STAT3 Phosphorylation | Blocks tyrosine kinase activity | U266 myeloma cells | |

| Antioxidant Effects | Upregulates Nrf2/GSH pathways | Dystrophic mdx mice |

Challenges and Limitations

Synthetic Complexity

Deuteration of plumbagin faces hurdles due to:

- Steric hindrance : Bulky deuterated groups may alter reaction pathways.

- Isotopic scrambling : Competing protium exchange under acidic/basic conditions.

Cost and Accessibility

High-purity deuterated reagents (e.g., CD₃I) and specialized equipment (e.g., microwave reactors) increase production costs.

化学反应分析

Types of Reactions: Plumbagin-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction of this compound leads to the formation of hydroquinone derivatives.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinones

科学研究应用

Plumbagin (PLB), a naphthoquinone derived from medicinal plants, has garnered interest for its diverse pharmacological roles, particularly in cancer research . Studies indicate that Plumbagin-d3, a labeled form of Plumbagin, induces apoptosis in cancer cells . Research suggests its potential applications in various medical conditions, including cancers, neurodegenerative and cardiovascular diseases, and as an antiviral agent .

Scientific Research Applications

Anticancer Properties: PLB exhibits anticancer activity against a variety of cancer cell lines, including breast cancer, hepatoma, leukemia, melanoma, prostate cancer, and lung cancer . It influences multiple molecular mechanisms, such as apoptosis, autophagy, cell cycle arrest, and anti-invasion pathways . PLB has demonstrated the ability to inhibit ectopic growth of breast cancer, non-small cell lung cancer, and melanoma cells in mice .

- Prostate Cancer: PLB inhibits prostate cancer cell invasion and induces apoptosis in prostate cancer cells, without harming non-tumorigenic prostate epithelial cells . In mice, it delayed tumor growth, reduced tumor weight and volume, and inhibited the expression of proteins involved in cancer progression .

- Breast Cancer: In breast cancer-bearing mice, PLB delayed tumor growth and reduced tumor volume . It also inhibited breast cancer cell growth in the bone microenvironment .

- Hepatocellular Carcinoma (HCC): PLB may exert anti-HCC effects by enhancing reactive oxygen species (ROS) production, generating oxidative stress, and regulating the PI3K/Akt and MAPK signaling pathways .

Molecular Mechanisms and Signaling Pathways: PLB affects various signaling pathways, including PI3K/AKT/mTOR, IL-6/STAT3, and NF-κB . It can upregulate p21 expression, causing cell cycle arrest and inducing apoptosis .

- PI3K/AKT/mTOR Pathway: PLB targets PI3K, decreasing the level of the p85 subunit and inhibiting the downstream AKT/mTOR pathway, leading to growth arrest and cell death .

- STAT3 Pathway: PLB demonstrates considerable inhibitory effects via the IL-6/STAT3 signaling pathway, impeding the proliferation and invasion of lung cancer cells .

Other Therapeutic Potentials:

- Cardiovascular Diseases: Plumbagin may have a cardioprotective role, potentially reducing cardiovascular toxicity triggered by chemotherapeutic agents like doxorubicin .

- Neurodegenerative Diseases: PLB may offer neuroprotection in Parkinson’s disease by inhibiting inflammation via the TLR/NF-κB pathway .

- Antiviral Properties: PLB possesses antiviral properties against RNA viruses like Hepatitis C Virus (HCV) and SARS-CoV-2, potentially due to its ability to generate ROS-mediated oxidative stress .

Data Table:

| Application | Cancer Type | Cell Line/Animal Model | Effect |

|---|---|---|---|

| Anticancer | Prostate Cancer | DU145, PC3, CWR22rv1 | Inhibits cell invasion, induces apoptosis |

| Breast Cancer | MDA-MB-231SA | Inhibits cell viability, induces apoptosis, reduces tumor volume | |

| Hepatocellular Carcinoma | HepG2 | Enhances ROS production, regulates PI3K/Akt and MAPK signaling pathways | |

| Cardioprotective | Cardiovascular Disease | Rats | Reduces cardiac damage markers, enhances pTEN protein expression, inhibits PI3K/Akt signaling pathway |

| Anti-inflammatory/Neuroprotective | Parkinson’s Disease | PD mice models | Provides neuroprotection by inhibiting inflammation via the TLR/NF-κB pathway and reduced expression of IL-1β, TNF-α, and IL-6 mRNA levels |

| Antiviral | Hepatitis C Virus (HCV) | In vitro | Generates ROS-mediated oxidative stress against the virus |

| SARS-CoV-2 | In vitro | Generates ROS-mediated oxidative stress against the virus |

作用机制

Plumbagin-d3 exerts its effects through multiple molecular targets and pathways:

Inhibition of Cancer Signaling Proteins: this compound inhibits proteins such as PI3Kγ, AKT1/PKBα, Bcl-2, NF-κB, and Stat3, which are key players in cancer progression

Induction of Reactive Oxygen Species (ROS): this compound induces the production of ROS, leading to oxidative stress and apoptosis in cancer cells.

Suppression of Cellular Glutathione: By reducing cellular glutathione levels, this compound enhances the susceptibility of cancer cells to oxidative damage.

相似化合物的比较

Key Differences:

Structural Variations :

- This compound and plumbagin share identical functional groups but differ in isotopic substitution, affecting metabolic stability .

- Juglone lacks the methyl group of plumbagin, reducing its lipophilicity and altering target specificity .

- Lapachol contains a prenyl side chain, enhancing membrane permeability and broadening its antimalarial applications .

Biological Activity :

- Anticancer Mechanisms : Plumbagin and its deuterated form induce apoptosis via ROS generation and NF-κB inhibition, whereas lapachol targets topoisomerase enzymes .

- Anti-inflammatory Effects : Plumbagin suppresses COX-2 and TNF-α, while juglone exhibits weaker anti-inflammatory activity due to its electrophilic reactivity .

Pharmacokinetics :

- This compound’s deuterium substitution slows CYP450-mediated metabolism, increasing its plasma half-life compared to plumbagin .

- Lapachol’s prenyl group facilitates rapid tissue distribution but also increases hepatotoxicity risks .

Analytical and Pharmacokinetic Considerations

This compound is distinguished from non-deuterated analogs through:

- Mass Spectrometry : Deuterium incorporation results in distinct mass-to-charge (m/z) ratios (e.g., m/z 191 for this compound vs. 188 for plumbagin) .

- NMR Spectroscopy : Deuterium substitution eliminates specific proton signals (e.g., methyl -CH₃ at δ 1.97 in plumbagin becomes a singlet for -CD₃ in this compound) .

Table 2: Analytical Data Comparison

| Technique | This compound | Plumbagin |

|---|---|---|

| LC-MS | m/z 191 [M+H]⁺ | m/z 188 [M+H]⁺ |

| ¹H NMR | Absence of -CH₃ signal (δ 1.97) | -CH₃ singlet at δ 1.97 |

| Metabolic Stability | t₁/₂ = 8.2 h (in vitro) | t₁/₂ = 4.5 h (in vitro) |

生物活性

Plumbagin-d3, a derivative of the natural compound plumbagin, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a naphthoquinone compound derived from Plumbago zeylanica, known for its medicinal properties. It exhibits various biological effects, including anti-cancer, anti-inflammatory, and cytoprotective activities. The compound's efficacy is attributed to its ability to modulate several signaling pathways and induce apoptosis in cancer cells.

1. Anti-Cancer Activity

This compound has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

- Induction of Apoptosis : this compound triggers apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. For instance, studies have demonstrated that plumbagin induces significant cytotoxicity in metastatic retinoblastoma cells via loss of mitochondrial integrity and caspase activation .

- Inhibition of Key Signaling Pathways : The compound inhibits critical pathways involved in cancer progression, such as the EGFR and NF-κB pathways. In preclinical models, this compound reduced tumor weight and volume by downregulating these signaling pathways .

- Reactive Oxygen Species (ROS) Production : this compound enhances ROS generation, leading to oxidative stress that promotes apoptosis in cancer cells. This mechanism has been particularly noted in hepatocellular carcinoma (HCC) models .

2. Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties by modulating inflammatory cytokines and pathways:

- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages, suggesting its potential as an anti-inflammatory agent .

- Inhibition of Inflammatory Pathways : this compound interferes with the activation of Nuclear factor-kB (NF-kB) and Mitogen-activated protein kinase (MAPK) pathways, which are crucial for inflammatory responses .

Case Study 1: Prostate Cancer

A study involving xenograft models demonstrated that plumbagin significantly inhibited the growth of prostate cancer cells. Mice treated with plumbagin showed a marked reduction in tumor size and weight compared to control groups. The treatment also inhibited the expression of proteins associated with cancer progression, including Stat3 and PKCε .

Case Study 2: Breast Cancer

In vitro studies on breast cancer cell lines revealed that plumbagin effectively suppressed cell migration and invasion. The compound downregulated mRNA expressions of MMP-2 and MMP-9, which are critical for metastasis. Additionally, it inhibited STAT3 signaling, further contributing to its anti-metastatic effects .

Research Findings

The following table summarizes key findings related to the biological activity of this compound across different studies:

常见问题

Q. What are the recommended protocols for synthesizing and characterizing Plumbagin-d3 in laboratory settings?

- Methodological Answer: this compound synthesis typically involves deuterium incorporation at specific positions (e.g., methyl or hydroxyl groups) via acid-catalyzed exchange or enzymatic methods. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and H-NMR) to confirm deuterium substitution ratios, alongside mass spectrometry (LC-MS/MS) for isotopic purity validation. Stability testing under varying pH and temperature conditions is critical to assess degradation kinetics .

Q. How should researchers design in vitro experiments to assess this compound's effects on apoptosis induction?

- Methodological Answer: Use standardized cell lines (e.g., cancer cells, pulmonary artery smooth muscle cells) with controls for baseline apoptosis (e.g., untreated cells, vehicle controls). Employ dose-response curves (0.1–10 µM) to determine IC₅₀ values. Assays should combine flow cytometry (Annexin V/PI staining), caspase-3/7 activity assays, and Western blotting for apoptotic markers (e.g., Bcl-2, survivin). Include NF-κB/STAT3 pathway inhibitors (e.g., BAY 11-7082) to isolate this compound-specific effects .

Q. What are the best practices for ensuring reproducibility in this compound cytotoxicity assays?

- Methodological Answer: Standardize cell culture conditions (passage number, media, seeding density) and use multiple cell lines to validate broad applicability. Replicate experiments across independent batches of this compound to account for synthesis variability. Report raw data (e.g., fluorescence intensity, cell counts) alongside normalized values. Pre-register protocols on platforms like Protocols.io to enhance transparency .

Advanced Research Questions

Q. What strategies can elucidate this compound's dual inhibition of NF-κB and STAT3/NFAT signaling pathways?

- Methodological Answer: Use co-immunoprecipitation (Co-IP) to assess protein-protein interactions (e.g., IκBα kinase complex disruption) and siRNA knockdowns to isolate pathway-specific effects. Combine transcriptional reporter assays (e.g., luciferase-NF-κB/STAT3 constructs) with chromatin immunoprecipitation (ChIP) to map DNA binding inhibition. Validate in vivo using transgenic models (e.g., NF-κB/STAT3 reporter mice) .

Q. How can researchers address discrepancies in this compound's efficacy between monocrotaline (MCT)-induced and sugen/hypoxia-induced PAH models?

- Methodological Answer: Conduct comparative pharmacokinetic studies to assess tissue-specific bioavailability. Use single-cell RNA sequencing to identify differential gene expression in pulmonary artery cells across models. Validate findings with ex vivo PASMC cultures from both models, measuring intracellular Ca and K currents as functional endpoints. Consider adjuvant therapies (e.g., BMPR2 activators) to enhance efficacy in resistant models .

Q. What experimental approaches resolve contradictions in this compound's pro-apoptotic vs. pro-survival effects across cell types?

- Methodological Answer: Perform transcriptomic profiling (RNA-seq) to identify cell-type-specific signaling networks. Use CRISPR-Cas9 to knockout candidate genes (e.g., p65/RelA, STAT3) and assess apoptosis modulation. Test combinatorial treatments (e.g., this compound + paclitaxel) to determine synergistic or antagonistic interactions. Meta-analyze existing datasets to identify confounding variables (e.g., oxygen tension, co-treatment agents) .

Q. How should researchers optimize in vivo dosing regimens for this compound in rodent models of disease?

- Methodological Answer: Conduct pilot pharmacokinetic/pharmacodynamic (PK/PD) studies with serial blood/tissue sampling to determine half-life and bioavailability. Use physiologically based pharmacokinetic (PBPK) modeling to predict human-equivalent doses. Monitor off-target effects via serum biomarkers (e.g., liver enzymes, creatinine) and histopathology. Compare oral vs. intraperitoneal administration for efficacy and toxicity .

Methodological Considerations

- Data Analysis: Use multivariate statistics (e.g., ANOVA with post-hoc tests) to account for pathway crosstalk. Employ software like GraphPad Prism for dose-response curve fitting and ImageJ for Western blot quantification .

- Literature Review: Prioritize studies using deuterated analogs to infer this compound metabolism. Cross-reference databases like PubMed and Scopus with keywords "plumbagin deuterated" + "NF-κB/STAT3" + "apoptosis" .

- Ethical Reporting: Adhere to ARRIVE guidelines for in vivo studies, detailing randomization, blinding, and sample size calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。